2,3,5-Trifluorophenylacetic acid
Overview
Description
2,3,5-Trifluorophenylacetic acid is a synthetic intermediate with potential applications in the pharmaceutical industry and material science. While the provided data does not directly discuss 2,3,5-Trifluorophenylacetic acid, it does mention related compounds such as 2,4,5-Trifluorobenzoic acid and 3,5-Difluorophenylacetic acid, which share similar structural motifs and could be relevant for understanding the properties and reactivity of trifluorophenylacetic acids in general .
Synthesis Analysis
The synthesis of related trifluorophenylacetic acids often involves halogenated precursors that undergo reactions such as Grignard reactions or substitutions followed by hydrolysis. For instance, 2,4,5-Trifluorophenylacetic acid was synthesized from 1,2,4,5-tetrafluorobenzene and ethyl cyanoacetate, which is a method that avoids the use of toxic cyanide and provides a new pathway to the compound . Similarly, 3,5-Difluorophenylacetic acid was prepared from 3,5-difluorobromobenzene by a Grignard reaction with diethyl oxalate, followed by hydrolysis and reduction, yielding an overall yield of 68% .
Molecular Structure Analysis
The molecular structure of trifluorophenylacetic acids is characterized by the presence of a phenyl ring substituted with fluorine atoms and an acetic acid moiety. The fluorine atoms significantly influence the electronic properties of the molecule due to their high electronegativity. This can affect the reactivity and stability of the compound, as seen in the synthesis of trans-2-(trifluoromethyl)cyclopropanes, where the trifluoromethyl group plays a crucial role in the reaction outcome .
Chemical Reactions Analysis
Trifluorophenylacetic acids can participate in various chemical reactions. For example, the synthesis of 2,4,5-Trifluorobenzoic acid involves a Grignard exchange reaction followed by carboxylation with gaseous CO2, demonstrating the reactivity of the aryl-Grignard intermediate . Additionally, Brønsted acid-mediated activation of sp3 C–F bonds in trifluoromethylated arenes has been reported, which can lead to inter- and intramolecular arylation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluorophenylacetic acids are influenced by the presence of fluorine atoms. High-performance liquid chromatography (HPLC) methods have been developed to separate positional isomers of trifluorophenylacetic acid, indicating the importance of the precise position of fluorine atoms on the aromatic ring for the properties of these compounds . The strong electron-withdrawing effect of the fluorine atoms can also affect the acidity and stability of the acetic acid moiety, potentially leading to unique pharmacological properties, as seen in the synthesis and evaluation of 2-amino-3-benzoylphenylacetic acid analogues .
Scientific Research Applications
Synthesis Approaches
2,3,5-Trifluorophenylacetic acid, a derivative of trifluorophenylacetic acid (TFPAA), has been the focus of synthesis studies due to its relevance in pharmaceutical and chemical industries. The synthesis methods often involve reactions starting from trifluorophenyl bromide or benzene derivatives, using processes such as hydrolysis decarboxylation, Grignard reactions, and reactions with ethyl cyanoacetate. These methods emphasize the importance of achieving high yield and purity, crucial for downstream applications (Zhang-shu, 2014).
Analytical Techniques
Analytical methods have been developed to assess the purity and composition of 2,3,5-Trifluorophenylacetic acid and its isomers. Techniques such as High-Performance Liquid Chromatography (HPLC) play a pivotal role in impurity profiling, essential for quality assurance in pharmaceutical production. The ability to separate and quantify positional isomers of TFPAA highlights the precision of these analytical methods (Pinto et al., 2005).
Applications in Medicinal Chemistry
The trifluoromethyl group, a structural component of 2,3,5-Trifluorophenylacetic acid, is significant in pharmaceutical chemistry. Its incorporation into drug molecules is known to enhance properties such as metabolic stability, bioavailability, and protein-binding affinity. This has spurred the development of various chemical methods for introducing the CF3 group into organic molecules, further highlighting the relevance of trifluoromethyl derivatives in medicinal chemistry and drug design (Chu & Qing, 2014).
Catalysis and Organic Synthesis
Role in Catalysis
Trifluorophenylacetic acid derivatives, due to their unique chemical properties, have been utilized as catalysts or reagents in various organic and organometallic reactions. Their applications range from catalytic hydrometallation reactions, alkylations, and aldol-type reactions. The ability of these compounds to stabilize less favored tautomeric forms and induce unusual reactions signifies their versatility and importance in advancing synthetic methodologies (Erker, 2005).
Safety and Hazards
2,3,5-Trifluorophenylacetic acid is classified as a substance that may cause respiratory irritation (H335), causes skin irritation (H315), and causes serious eye irritation (H319) . Precautionary measures include avoiding breathing dust, mist, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
2-(2,3,5-trifluorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-5-1-4(2-7(12)13)8(11)6(10)3-5/h1,3H,2H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVKNKDKNBABCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380721 | |
Record name | 2,3,5-Trifluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trifluorophenylacetic acid | |
CAS RN |
132992-28-0 | |
Record name | 2,3,5-Trifluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 132992-28-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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